- Polymer-supported ytterbium perfluorooctanesulfonate [Yb(OPf)3]: A recyclable catalyst for organic reactionsJournal of Fluorine Chemistry, 2008, 129(6), 524-528,
Cas no 89-58-7 (2,5-Dimethylnitrobenzene)

2,5-Dimethylnitrobenzene structure
Produktname:2,5-Dimethylnitrobenzene
2,5-Dimethylnitrobenzene Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1,4-Dimethyl-2-nitrobenzene
- Nitropxylene
- 2,5-Dimethylnitrobenzene
- 2-NITRO-4-XYLENE
- Nitro-p-xylene
- 2-Nitro-p-xylene
- Benzene, 1,4-dimethyl-2-nitro-
- p-Xylene, 2-nitro-
- 2-Nitro-1,4-dimethylbenzene
- 2,5-Dimethyl-1-nitrobenzene
- 1,4-dimethyl-2-nitro-benzene
- 2-Nitro-para-xylene
- BSFHJMGROOFSRA-UHFFFAOYSA-N
- H2AU67681F
- nitro p-xylene
- Nitro-p-xylol
- NSC5591
- 2,5-Dimethy-nitrobenzene
- DSSTox_CID_5137
- DSSTox_RID_77681
- DSSTox_GSID_25
- 2,5-Dimethyl nitrobenzene
- Q27279552
- BSFHJMGROOFSRA-UHFFFAOYSA-
- FT-0610469
- A843240
- AKOS006227606
- CS-W021287
- UNII-H2AU67681F
- DTXSID2025137
- LS-1895
- NSC-5591
- NSC 5591
- SCHEMBL8367112
- 1,4-DIMETHYLNITROBENZENE
- AC-11736
- 2-nitro-p-xylen
- CHEMBL1527339
- CAS-89-58-7
- EINECS 201-920-7
- NCGC00090907-02
- GS-3282
- 1-Nitro-2,5-dimethylbenzene
- AI3-23208
- InChI=1/C8H9NO2/c1-6-3-4-7(2)8(5-6)9(10)11/h3-5H,1-2H3
- CCRIS 3122
- MFCD00024284
- NCGC00257926-01
- EN300-102019
- MLS001050096
- AM804502
- 89-58-7
- SCHEMBL171914
- Benzene,4-dimethyl-2-nitro-
- DIMETHYL-2-NITROBENZENE, 1,4-
- DTXCID405137
- SMR001216529
- NCGC00090907-01
- Tox21_200372
- D1105
- EC 201-920-7
- 1,4-Dimethyl-2-nitrobenzene (ACI)
- p-Xylene, 2-nitro- (6CI, 7CI, 8CI)
- DB-057144
- NS00002909
-
- MDL: MFCD00024284
- Inchi: 1S/C8H9NO2/c1-6-3-4-7(2)8(5-6)9(10)11/h3-5H,1-2H3
- InChI-Schlüssel: BSFHJMGROOFSRA-UHFFFAOYSA-N
- Lächelt: [O-][N+](C1C(C)=CC=C(C)C=1)=O
Berechnete Eigenschaften
- Genaue Masse: 151.06300
- Monoisotopenmasse: 151.063329
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 11
- Anzahl drehbarer Bindungen: 0
- Komplexität: 153
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Tautomerzahl: nichts
- Topologische Polaroberfläche: 45.8
- Oberflächenladung: 0
- XLogP3: 2.5
Experimentelle Eigenschaften
- Farbe/Form: Gelbe Flüssigkeit [1]
- Dichte: 1.13
- Schmelzpunkt: -25°C
- Siedepunkt: 104°C/6mmHg(lit.)
- Flammpunkt: 104℃
- Brechungsindex: 1.5400-1.5440
- Stabilität/Haltbarkeit: Stable. Incompatible with strong bases, strong oxidizing agents.
- PSA: 45.82000
- LogP: 2.73480
- Löslichkeit: Unlöslich in Wasser, löslich in Ethanol \ Ether [6]
2,5-Dimethylnitrobenzene Sicherheitsinformationen
-
Symbol:
- Prompt:gefährlich
- Signalwort:None
- Gefahrenhinweis: H300+H310+H330
- Warnhinweis: P260-P262-P264-P270-P271-P280-P284-P301+P310+P330-P302+P352+P310+P361+P364-P304+P340+P310-P403+P233-P405-P501
- Transportnummer gefährlicher Stoffe:1665
- Code der Gefahrenkategorie: 36/37-39/23/24/25
- Sicherheitshinweise: S26; S36/37/39
- RTECS:ZE4686600
- Gefahrenklasse:6.1
- Lagerzustand:Store at room temperature
- Verpackungsgruppe:II
- PackingGroup:II
- Sicherheitsbegriff:6.1
- Risikophrasen:R36/37
2,5-Dimethylnitrobenzene Zolldaten
- HS-CODE:2904209090
- Zolldaten:
China Zollkodex:
2904209090Übersicht:
290420990 Andere Derivate, die nur Nitro- oder Nitrosogruppen enthalten.Regulierungsbedingungen:nothing.VAT:17.0%.Steuerrückerstattungssatz:9.0%.MFN-Tarif:5.5%.Allgemeintarif:30.0%
Deklarationselemente:
Produktname, Inhalt der Komponentenverwenden, um
Zusammenfassung:
290420990 Derivate, die nur Nitro- oder nur Nitrosogruppen enthalten. Aufsichtsbedingungen:Keine. MwSt:17.0%.Steuerermäßigungssatz:9.0%.MFN-Tarif:5.5%.General tariff:30.0%
2,5-Dimethylnitrobenzene Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-102019-0.1g |
1,4-dimethyl-2-nitrobenzene |
89-58-7 | 95% | 0.1g |
$19.0 | 2023-10-28 | |
Enamine | EN300-102019-1.0g |
1,4-dimethyl-2-nitrobenzene |
89-58-7 | 95% | 1g |
$26.0 | 2023-06-10 | |
Enamine | EN300-102019-10.0g |
1,4-dimethyl-2-nitrobenzene |
89-58-7 | 95% | 10g |
$32.0 | 2023-06-10 | |
Enamine | EN300-102019-50.0g |
1,4-dimethyl-2-nitrobenzene |
89-58-7 | 95% | 50g |
$51.0 | 2023-06-10 | |
TRC | D460918-5g |
2,5-Dimethylnitrobenzene |
89-58-7 | 5g |
$ 65.00 | 2022-06-05 | ||
Fluorochem | 078925-25g |
1,4-Dimethyl-2-nitrobenzene |
89-58-7 | 95% | 25g |
£23.00 | 2022-03-01 | |
Alichem | A010003600-250mg |
2,5-Dimethylnitrobenzene |
89-58-7 | 97% | 250mg |
$470.40 | 2023-08-31 | |
Alichem | A010003600-500mg |
2,5-Dimethylnitrobenzene |
89-58-7 | 97% | 500mg |
$839.45 | 2023-08-31 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D844053-100g |
1,4-Dimethyl-2-nitrobenzene |
89-58-7 | 97% | 100g |
340.00 | 2021-05-17 | |
abcr | AB152742-25 g |
2,5-Dimethylnitrobenzene, 99%; . |
89-58-7 | 99% | 25 g |
€88.80 | 2023-07-20 |
2,5-Dimethylnitrobenzene Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: Nitric acid Catalysts: 1-Octanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-, ytter… (A-21 resin bound) Solvents: Toluene , Water ; rt; 2 h, 60 °C; cooled
Referenz
Synthetic Routes 2
Reaktionsbedingungen
Referenz
- Synthetic methods and reactions; 49. Perfluorinated resinsulfonic acid (Nafion-H) catalyzed nitration of aromatic compounds with butyl nitrateSynthesis, 1978, (9), 690-1,
Synthetic Routes 3
Reaktionsbedingungen
1.1 Reagents: Potassium nitrate Catalysts: Boron, trifluoro(2,2,2-trifluoroethanol-κO)-, (T-4)-, compd. with 2,2,2-trifluor… ; 5 h, rt
Referenz
- BF3.2CF3CH2OH (BF3.2TFE), an efficient superacidic catalyst for some organic synthetic transformationsJournal of Organic Chemistry, 2006, 71(10), 3952-3958,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Reagents: Bismuth nitrate Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate ; rt; 1.5 h, 80 - 85 °C
Referenz
- Aromatic nitration with bismuth nitrate in ionic liquids and in molecular solvents: a comparative study of Bi(NO3)3·5H2O/[bmim][PF6] and Bi(NO3)3·5H2O/1,2-DCE systemsTetrahedron Letters, 2012, 53(50), 6782-6785,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Reagents: Nitric acid Catalysts: Trifluoromethanesulfonic acid Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 1 h, 22 - 28 °C
Referenz
- Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic NitrationJournal of Organic Chemistry, 2023, 88(15), 11322-11327,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Reagents: Tetramethylammonium nitrate , Sulfuric acid ; 5 s, rt
1.2 1 min, rt
1.2 1 min, rt
Referenz
- Supported tetramethylammonium nitrate/silicasulfuric acid as a useful reagent for nitration aromatic compounds under solvent-free conditionsSynthetic Communications, 2005, 35(17), 2237-2241,
Synthetic Routes 7
Reaktionsbedingungen
1.1 Reagents: Nitric acid , Nitrogen dioxide
Referenz
- Synthesis of fluoromethoxythrin and its insecticidal activityJournal of Fluorine Chemistry, 1990, 46(3), 507-13,
Synthetic Routes 8
Reaktionsbedingungen
1.1 Reagents: Nitric acid Catalysts: Sulfuric acid Solvents: Dichloromethane
Referenz
- Sulfuric acid on silica-gel: an inexpensive catalyst for aromatic nitrationTetrahedron Letters, 1996, 37(4), 513-16,
Synthetic Routes 9
Reaktionsbedingungen
1.1 Reagents: Nitric acid Catalysts: Ytterbium triflate Solvents: 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide
Referenz
- Green synthesis: Aromatic nitrations in room-temperature ionic liquidsACS Symposium Series, 2002, 818, 134-146,
Synthetic Routes 10
Reaktionsbedingungen
1.1 Reagents: Silica , Sodium nitrate , Water Catalysts: Sulfuric acid (silica supported) ; 2 - 3 min, 25 °C
Referenz
- Nitration of aromatic compounds on silica sulfuric acidBulletin of the Korean Chemical Society, 2004, 25(9), 1414-1416,
Synthetic Routes 11
Reaktionsbedingungen
Referenz
- Electrophilic substitution. II. Friedel-Crafts type nitration using acetone cyanohydrin nitrateAustralian Journal of Chemistry, 1978, 31(8), 1839-40,
Synthetic Routes 12
Reaktionsbedingungen
1.1 Reagents: Nitric acid Catalysts: 1-Octanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-, ytter… Solvents: Water
Referenz
Perfluorinated rare earth metals catalyzed nitration of aromatic compounds
Journal of Fluorine Chemistry,
2002,
113(2),
207-209
,
Synthetic Routes 13
Reaktionsbedingungen
1.1 Reagents: Nitric acid Catalysts: Indium triflate Solvents: Water ; 4 h, rt; 20 h, 60 °C
Referenz
Indium triflate as a recyclable catalyst for the nitration of aromatic compounds without a halogenated solvent
Journal of Chemical Research,
2006,
(9),
549-551
,
Synthetic Routes 14
Reaktionsbedingungen
1.1 Reagents: Sodium nitrate , Sulfuric acid (wet carbon-based) ; 3 min, rt
Referenz
- Wet carbon-based solid acid/NaNO3 as a mild and efficient reagent for nitration of aromatic compound under solvent-free conditionsChinese Chemical Letters, 2007, 18(9), 1064-1066,
Synthetic Routes 15
Reaktionsbedingungen
1.1 Reagents: Nitric acid Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 1 h, 25 °C
Referenz
- HNO3/HFIP: A Nitrating System for Arenes with Direct Observation of π-Complex IntermediatesOrganic Letters, 2018, 20(11), 3197-3201,
Synthetic Routes 16
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water
Referenz
- Continuous nitration of p-xylene, Japan, , ,
Synthetic Routes 17
Reaktionsbedingungen
1.1 Reagents: Bismuth nitrate ; 3 min, 25 °C
Referenz
- Supported bismuth(III) nitrate on silica sulfuric acid as useful reagent for nitration of aromatic compounds under solvent-free conditionsRussian Journal of Organic Chemistry, 2005, 41(10), 1493-1495,
Synthetic Routes 18
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid , Fuming nitric acid ; 90 s, 100 °C
Referenz
- Continuous-Flow Synthesis of Nitro-o-xylenes: Process Optimization, Impurity Study and Extension to AnaloguesMolecules, 2022, 27(16),,
Synthetic Routes 19
Reaktionsbedingungen
1.1 Reagents: Pyridine, 4-ethenyl-, polymer with diethenylbenzene, nitrate sulfate Solvents: Dichloromethane ; 2 h, rt
Referenz
- Poly(4-vinylpyridine)-nitrating mixture complex (PVP-NM): solid nitrating mixture equivalent for safe and efficient aromatic nitrationGreen Chemistry, 2015, 17(6), 3446-3451,
Synthetic Routes 20
Reaktionsbedingungen
1.1 Reagents: Boron trifluoride , Silver nitrate
Referenz
- Aromatic substitution. 48. Boron trifluoride catalyzed nitration of aromatics with silver nitrate in acetonitrile solutionJournal of Organic Chemistry, 1981, 46(17), 3533-7,
2,5-Dimethylnitrobenzene Raw materials
2,5-Dimethylnitrobenzene Preparation Products
2,5-Dimethylnitrobenzene Verwandte Literatur
-
Fezile Lakadamyali,Masaru Kato,Erwin Reisner Faraday Discuss. 2012 155 191
-
Bakhtiyor Rasulev,Hrvoje Ku?i?,Danuta Leszczynska,Jerzy Leszczynski,Natalija Koprivanac J. Environ. Monit. 2010 12 1037
-
Eleftherios Ferentinos,Meixing Xu,Alexios Grigoropoulos,Ioannis Bratsos,Catherine P. Raptopoulou,Vassilis Psycharis,Shang-Da Jiang,Panayotis Kyritsis Inorg. Chem. Front. 2019 6 1405
-
Ioannis Bratsos,Camilla Simonin,Ennio Zangrando,Teresa Gianferrara,Alberta Bergamo,Enzo Alessio Dalton Trans. 2011 40 9533
-
Wei-Ping Wu,Yao-Yu Wang,Ya-Pan Wu,Jian-Qiang Liu,Xi-Rui Zeng,Qi-Zhen Shi,Shie-Ming Peng CrystEngComm 2007 9 753
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:89-58-7)2,5-Dimethylnitrobenzene

Reinheit:99%
Menge:500g
Preis ($):327.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:89-58-7)2,5-Dimethylnitrobenzene

Reinheit:99.9%
Menge:200kg
Preis ($):Untersuchung